molecular formula C8H17NO2 B13489416 (S)-3-Amino-4-ethylhexanoic acid CAS No. 367278-50-0

(S)-3-Amino-4-ethylhexanoic acid

Cat. No.: B13489416
CAS No.: 367278-50-0
M. Wt: 159.23 g/mol
InChI Key: HOPWNSZDCHOHRY-ZETCQYMHSA-N
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Description

Significance of Non-Proteinogenic Amino Acids in Chemical and Biological Research

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. While the 22 proteinogenic amino acids are the fundamental building blocks of proteins, NPAAs encompass a vast structural diversity and are involved in a wide array of biological processes and have become invaluable tools in chemical and biological research. They can be found in nature as metabolic intermediates, signaling molecules, and even as defense compounds in plants. researchgate.netnih.govresearchgate.net

In the realm of drug discovery and development, NPAAs are of particular interest. Their incorporation into peptide-based therapeutics can lead to compounds with enhanced stability against enzymatic degradation, improved potency, and better pharmacokinetic profiles. scirp.orgchemrxiv.org This is because proteases, the enzymes that break down proteins, are highly specific to the structures of proteinogenic amino acids. By introducing NPAAs with altered side chains, stereochemistry, or backbone structures, researchers can design peptide drugs that are less susceptible to these enzymes, thereby increasing their therapeutic efficacy.

Overview of Beta-Amino Acids and Their Structural Diversity

(S)-3-Amino-4-ethylhexanoic acid belongs to a specific class of NPAAs known as beta-amino acids. The defining feature of a beta-amino acid is that the amino group is attached to the beta-carbon, the second carbon atom from the carboxyl group. This is in contrast to the alpha-amino acids, where the amino group is attached to the alpha-carbon. This seemingly small structural difference has profound implications for the molecule's chemical and biological properties. ethz.ch

The structural diversity of beta-amino acids is vast. They can possess a wide variety of substituents at the alpha and beta positions, leading to a broad range of shapes and functionalities. This diversity allows for the construction of novel folded architectures, known as foldamers, which can mimic the secondary structures of proteins, such as helices and sheets. researchgate.net These beta-peptides, formed from the polymerization of beta-amino acids, are often more stable to enzymatic degradation than their alpha-peptide counterparts, making them attractive for various biomedical applications. scirp.org

Classification and Stereochemical Importance of this compound

This compound is a chiral beta-amino acid. Its systematic IUPAC name is (3S)-3-Amino-4-ethylhexanoic acid. The designation "(S)" refers to the stereochemistry at the C3 carbon, the chiral center to which the amino group is attached. The molecule also possesses a second chiral center at the C4 carbon, where the ethyl group is located. This means that 3-Amino-4-ethylhexanoic acid can exist as four possible stereoisomers: (3S, 4S), (3S, 4R), (3R, 4S), and (3R, 4R).

Table 1: Properties of 3-Amino-4-ethylhexanoic acid

PropertyValue
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS Number (Racemic) 204191-42-4 researchgate.netnih.gov
CAS Number ((3R)-enantiomer) 367278-51-1 scirp.org

Historical Perspectives on Amino Acid Synthesis and Their Role in Chemical Evolution

The study of amino acids is deeply intertwined with our understanding of the origins of life. The famous Miller-Urey experiment, conducted in 1952, provided the first experimental evidence that amino acids could be formed from simple inorganic molecules under conditions thought to resemble those of the early Earth. By passing an electrical discharge, simulating lightning, through a mixture of water, methane, ammonia (B1221849), and hydrogen, Stanley Miller and Harold Urey were able to produce a variety of organic compounds, including several alpha-amino acids.

This groundbreaking experiment lent strong support to the theory of chemical evolution, which posits that the complex molecules of life arose from simpler precursors through natural chemical processes. While the exact composition of the early Earth's atmosphere is still debated, the Miller-Urey experiment and subsequent studies have demonstrated that the formation of amino acids is a plausible step in the origin of life. The discovery of amino acids in meteorites further suggests that these fundamental building blocks of life may be common throughout the universe.

The ability to synthesize amino acids in the laboratory, first achieved in the 19th century, has been a cornerstone of chemical research. Early methods, such as the Strecker and Gabriel syntheses, paved the way for the production of a vast array of amino acids, including non-proteinogenic and beta-amino acids like this compound. These synthetic capabilities have been instrumental in advancing our understanding of protein structure and function and have been crucial for the development of peptide-based drugs and other bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

367278-50-0

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(3S)-3-amino-4-ethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-3-6(4-2)7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1

InChI Key

HOPWNSZDCHOHRY-ZETCQYMHSA-N

Isomeric SMILES

CCC(CC)[C@H](CC(=O)O)N

Canonical SMILES

CCC(CC)C(CC(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for S 3 Amino 4 Ethylhexanoic Acid and Analogues

Asymmetric Synthetic Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolution of racemic mixtures. For the synthesis of (S)-3-Amino-4-ethylhexanoic acid, the key challenge lies in the stereoselective formation of the C-N bond at the C3 position and the control of the adjacent stereocenter at C4.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a well-established strategy for asymmetric induction. In this approach, an optically pure chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

One of the most successful classes of chiral auxiliaries for the synthesis of amino acids are the Evans oxazolidinones . researchgate.net These auxiliaries are typically derived from readily available amino alcohols. researchgate.net The synthesis of a β-amino acid using an Evans auxiliary would involve the acylation of the auxiliary, followed by a stereoselective reaction at the α-position to the carbonyl group, which corresponds to the β-position of the target amino acid. For instance, an enolate can be generated and subsequently reacted with an electrophilic nitrogen source. The steric bulk of the auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent hydrolysis or alcoholysis removes the auxiliary, providing the desired β-amino acid.

Another widely used chiral auxiliary is pseudoephedrine . It has been demonstrated to be an effective and inexpensive chiral auxiliary for the stereoselective synthesis of unnatural α-amino acids, and this methodology has been extended to the synthesis of α-substituted β-amino acids. organic-chemistry.orgacs.org The general approach involves coupling Boc-protected β-alanine to (R,R)-pseudoephedrine, followed by diastereoselective alkylation of the resulting amide enolate. organic-chemistry.org The pseudoephedrine auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. Subsequent cleavage of the auxiliary affords the desired α-substituted β-amino acid with high enantiomeric excess. organic-chemistry.org This method is advantageous due to its scalability and the high stereoselectivity it offers. acs.org

Chiral AuxiliaryKey FeaturesTypical Diastereomeric Excess
Evans OxazolidinonesDerived from amino alcohols, provides high stereocontrol in alkylation and aldol (B89426) reactions.>95%
PseudoephedrineInexpensive and effective for stereoselective alkylation of β-alanine derivatives.High

Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules as catalysts. thieme-connect.com This approach avoids the use of metals, offering a greener and often more cost-effective alternative. For the synthesis of β-amino acids, several organocatalytic strategies have been developed.

Proline and its derivatives are among the most versatile organocatalysts. rsc.org They can activate carbonyl compounds through the formation of enamine or iminium ion intermediates. rsc.org Proline-catalyzed asymmetric Mannich reactions are a direct method for the synthesis of β-amino carbonyl compounds, which are precursors to β-amino acids. nih.gov In a typical reaction, an aldehyde or ketone reacts with an imine in the presence of proline to afford the Mannich adduct with high enantioselectivity. nih.gov The stereochemical outcome is controlled by the chiral environment created by the proline catalyst in the transition state.

Furthermore, organocatalysts can be employed in conjugate addition reactions . Chiral thiourea derivatives have been shown to be effective bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding. This strategy has been successfully applied to the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, providing access to enantioenriched β-amino acid derivatives. β-amino acids themselves can also act as organocatalysts in asymmetric Michael additions.

Organocatalyst TypeReactionKey Features
ProlineMannich ReactionForms chiral enamines, leading to high enantioselectivity.
Chiral ThioureasConjugate AdditionBifunctional activation through hydrogen bonding.
β-Amino AcidsMichael AdditionCan act as chiral catalysts for the formation of other amino acids.

Transition Metal-Catalyzed Stereoselective Transformations

Transition metal catalysis offers a broad range of highly selective and efficient methods for the synthesis of chiral molecules, including β-amino acids. These methods often rely on the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. For the preparation of β-amino acids, this typically involves the hydrogenation of a prochiral β-enamino ester or a related unsaturated precursor. Rhodium complexes bearing chiral phosphine (B1218219) ligands, such as TangPhos, have been shown to be highly effective catalysts for the asymmetric hydrogenation of N-aryl β-enamino esters, affording the corresponding β-amino esters with high conversions and enantioselectivities up to 96.3% ee. The catalyst loading can be low, making this a practical approach. The stereochemical outcome is determined by the coordination of the substrate to the chiral metal complex, which dictates the facial selectivity of the hydrogen addition.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)
Rh-TangPhosN-aryl β-enamino estersUp to 96.3%
Rh-chiral phosphinesβ-enamino estersHigh

While organocatalytic Mannich reactions are well-developed, transition metal-catalyzed variants also provide an efficient route to β-amino acid precursors. These reactions often utilize chiral metal complexes that act as Lewis acids to activate the imine electrophile and control the stereochemistry of the nucleophilic attack. For example, copper-catalyzed asymmetric Mannich-type reactions of α,β-unsaturated carboxylic acids have been developed to produce enantioenriched β-amino acids with adjacent stereocenters. A dinuclear nickel-Schiff base complex has been used for the catalytic asymmetric direct Mannich-type reaction of α-substituted nitroacetates to give precursors for anti-α,β-diamino acids. thieme-connect.com

Transition metal-catalyzed conjugate addition reactions are another important strategy for the asymmetric synthesis of β-amino acids. These reactions involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound or a similar Michael acceptor. The use of a chiral transition metal catalyst can control the stereochemistry of the newly formed C-C or C-N bond. For instance, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, catalyzed by a chiral metal complex, can directly generate a protected β-amino acid derivative with high enantioselectivity. Various transition metals, including copper and palladium, have been employed in these transformations. organic-chemistry.org

Stereoselective Aldol-Type Additions

Stereoselective aldol-type additions represent a powerful strategy for the construction of β-amino acid precursors with concomitant control over newly formed stereocenters. These reactions typically involve the addition of an enolate or its equivalent to an imine, establishing the crucial C-C and C-N bonds of the β-amino acid backbone in a single step.

One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the aldol addition. For instance, pseudoephenamine glycinamide can be enolized and reacted with aldehydes or ketones to afford aldol addition products with high stereocontrol. nih.gov These intermediates can then be readily converted to the desired β-hydroxy-α-amino acid derivatives. nih.gov While this method focuses on α-amino acid synthesis, the underlying principles of using chiral auxiliaries to control diastereoselectivity in aldol reactions are applicable to the synthesis of β-amino acids.

Another strategy employs Brønsted base catalysis for the direct aldol reaction of glycine (B1666218) Schiff bases. nih.govacs.org This method allows for the syn-selective synthesis of β-hydroxy α-amino acids with high enantioselectivity. nih.govacs.org The key to this approach is the use of a glycine derivative that incorporates a hydrogen-bonding platform, which in conjunction with a chiral catalyst, controls the facial selectivity of the reaction. nih.gov The adaptation of such catalytic systems to suitable precursors could provide a direct route to enantiomerically enriched β-amino acid derivatives.

The Mannich reaction, a close relative of the aldol reaction, is another key method for β-amino acid synthesis. It involves the reaction of a silyl (B83357) enol ether with an imine, often controlled by a chiral catalyst to induce stereoselectivity. clockss.org

Table 1: Comparison of Stereoselective Aldol-Type Methodologies

Methodology Key Features Stereocontrol Potential Applicability to this compound
Chiral Auxiliary-Mediated Aldol Addition Employs a recoverable chiral auxiliary to direct the reaction. High diastereoselectivity. Adaptable by using a suitable aldehyde/ketone precursor.
Brønsted Base-Catalyzed Aldol Reaction Utilizes a chiral Brønsted base to catalyze the asymmetric addition. High enantio- and diastereoselectivity. Requires the design of a suitable prochiral precursor.
Asymmetric Mannich Reaction Reaction of an enolate with an imine, often with a chiral catalyst. Can provide high enantio- and diastereoselectivity. A versatile and widely used method for β-amino acid synthesis.

Radical-Mediated Stereoselective Processes (e.g., Decarboxylative Couplings)

Radical-mediated reactions have emerged as a powerful tool for the formation of C-C bonds under mild conditions. Decarboxylative couplings, in particular, offer a convergent approach to the synthesis of complex molecules from readily available carboxylic acids.

Visible-light photoredox catalysis has enabled the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones to produce 1,2-amino alcohols. rsc.org This method proceeds via the formation of an α-amino radical from the amino acid, which then adds to the carbonyl compound. rsc.org While this specific transformation yields α-amino alcohols, the generation of radicals from amino acids and their subsequent addition to acceptors is a versatile strategy.

A more direct application to β-amino acid synthesis involves the decarboxylative macrocyclization of peptides. nih.gov In this process, a C-terminal carboxylate is converted to a radical that undergoes a conjugate addition to an N-terminal Michael acceptor. nih.gov This demonstrates the feasibility of using decarboxylation to generate a nucleophilic carbon radical from an amino acid precursor.

Furthermore, stereoselective electrocatalytic decarboxylative transformations have been developed for the synthesis of enantiopure amino alcohols from serine-derived chiral carboxylic acids. nih.gov This radical-based method is modular and allows for the coupling of various fragments with high stereoselectivity. nih.gov The adaptation of such electrocatalytic methods could provide a novel disconnection for the synthesis of this compound.

C-H Functionalization Approaches

Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. umich.edu This approach involves the selective activation and transformation of a C-H bond into a new functional group.

Palladium-catalyzed β-C(sp³)–H arylation of α-amino acids has been achieved using the innate carboxylic acid as a directing group. nih.gov This reaction, enabled by specific pyridine-type ligands, allows for the synthesis of unnatural amino acids. nih.gov The development of analogous methods for the functionalization of β-amino acid precursors could provide a streamlined route to novel analogues of this compound.

Radical relay chaperone strategies have been designed for the enantioselective and regioselective β-C–H amination of alcohols. nih.gov This multi-catalytic approach utilizes an imidate radical that undergoes an intramolecular hydrogen atom transfer, followed by a stereoselective amination. nih.gov While focused on amination, this strategy highlights the potential for remote C-H functionalization guided by a temporary tether.

The principles of C-H activation can be broadly categorized into innate and guided approaches. nih.gov Innate functionalization relies on the inherent reactivity of the substrate, while guided functionalization employs a directing group to achieve site-selectivity. nih.gov Both strategies offer potential avenues for the late-stage modification of β-amino acid scaffolds.

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity, making them ideal for the synthesis of chiral molecules like this compound.

Enzyme-Catalyzed Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.

Transaminases (TAs) can be employed for the kinetic resolution of racemic β-amino acids. nih.gov In this process, the enzyme selectively deaminates one enantiomer, which can then be separated from the desired, unreacted enantiomer. One of the main drawbacks of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. almacgroup.com

Application of Amine Transaminases and Related Biocatalysts

Amine transaminases (ATAs), also known as ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. nih.govacs.org These enzymes are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones, with the potential for up to 100% theoretical yield. almacgroup.comnih.gov

The synthesis of optically pure β-amino acids using transaminases is a promising approach. nih.gov The reaction involves the amination of a β-keto acid or a suitable precursor. A key challenge is the often-unfavorable reaction equilibrium. mdpi.com To overcome this, various strategies have been developed, such as using "smart" amine donors that drive the reaction forward by forming a stable byproduct. nih.gov For example, lysine can be used as an amine donor, and its deaminated byproduct cyclizes, shifting the equilibrium towards product formation. acs.orgnih.gov

The substrate scope of naturally occurring transaminases can be limited. However, protein engineering and database mining have expanded the toolbox of available enzymes with diverse substrate specificities and improved stability. nih.govmdpi.com

Table 2: Key Considerations for Transaminase-Catalyzed Synthesis

Factor Description Significance
Enzyme Selection Choosing a transaminase with activity towards the target β-keto acid. Crucial for reaction efficiency and stereoselectivity.
Amine Donor Selection of an appropriate amine donor to drive the reaction equilibrium. Impacts reaction conversion and can simplify downstream processing.
Reaction Conditions Optimization of pH, temperature, and substrate/enzyme concentrations. Essential for maximizing enzyme activity and stability.
Cofactor Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor. Must be present in sufficient amounts for catalytic activity.

Biosynthetic Pathways in Non-Ribosomal Peptide Synthetase (NRPS) Systems for Beta-Amino Acid Precursors

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide variety of complex peptides with diverse biological activities, independent of the ribosome. wikipedia.org These enzymatic assembly lines can incorporate a vast array of non-proteinogenic amino acids, including β-amino acids. wikipedia.orgoup.com

The biosynthesis of β-amino acids that are incorporated into non-ribosomal peptides can occur through several mechanisms. One common pathway involves the transamination of β-keto acids. rsc.org The adenylation (A) domain of an NRPS module is responsible for recognizing and activating a specific amino acid, including β-amino acids, as an aminoacyl adenylate. rsc.org This activated amino acid is then transferred to a thiolation (T) or peptidyl carrier protein (PCP) domain, where it is covalently attached via a thioester linkage. nih.govnih.gov

The condensation (C) domain then catalyzes the formation of a peptide bond between the aminoacyl group on one module and the growing peptide chain on the preceding module. nih.gov The modular nature of NRPSs, where each module is typically responsible for the incorporation of one amino acid, dictates the sequence of the final peptide product. nih.gov

Understanding these biosynthetic pathways can provide inspiration for the chemoenzymatic synthesis of β-amino acids and their derivatives. By harnessing the substrate promiscuity of certain NRPS domains or by engineering these enzymatic systems, it may be possible to produce novel β-amino acid-containing peptides.

Novel and Emerging Synthetic Strategies

The pursuit of efficient and stereoselective synthetic routes to chiral β-amino acids like this compound is driven by their significance as building blocks for peptidomimetics and bioactive molecules. nih.gov While classical methods remain valuable, recent research has focused on developing novel strategies that offer improved sustainability, efficiency, and access to structural diversity. These emerging methodologies, including electrochemical and photochemical protocols, provide innovative approaches to key bond formations. Concurrently, sophisticated retrosynthetic analyses enable the logical design of new and optimized synthetic pathways.

Electrochemical and Photochemical Protocols

Electrosynthesis and photochemistry offer unique advantages for organic synthesis, such as mild reaction conditions and the generation of highly reactive intermediates from stable precursors. While protocols specifically detailing the synthesis of this compound are not yet prevalent, general methods developed for β-amino acids are highly applicable.

A promising recent strategy involves the use of the CO2 radical anion (CO2•−) as a C1 nucleophile and reductant for the synthesis of β-amino acids. chemrxiv.orgchemrxiv.org This highly reactive intermediate can be generated from CO2 via single-electron reduction using either electrochemical or photochemical methods. chemrxiv.org In this approach, an N-acetyl enamide, which could be derived from 3-pentanone, serves as the substrate. The CO2•− radical anion adds to the enamide to form a C–C bond, ultimately yielding the β-amino acid backbone after workup. chemrxiv.orgchemrxiv.org This method represents a sustainable alternative to traditional carboxylation reagents. chemrxiv.org

Table 1: Overview of Electrochemical and Photochemical Methods for β-Amino Acid Synthesis

Method Precursor Type Key Reagent/Catalyst Conditions Mechanism Highlights Reference
Electrochemical Carboxylation N-Ac-enamide CO₂, Sacrificial Mg anode, Pt cathode Constant current electrolysis, CO₂ bubbling Generation of CO₂•− radical anion which attacks the enamide C=C bond. chemrxiv.orgchemrxiv.org
Photochemical Carboxylation N-Ac-enamide CO₂, Photoredox catalyst (e.g., 4DPAIPN) Visible light irradiation Photosensitized generation of CO₂•− for subsequent reaction with the enamide. chemrxiv.orgchemrxiv.org

| Photochemical Aminocarboxylation | Alkene (e.g., 3-ethyl-1-pentene) | Bifunctional oxime oxalate ester, Photosensitizer | Visible light irradiation | Simultaneous generation of a C-centered ester radical and an N-centered iminyl radical via energy transfer for concerted addition across the double bond. | nih.govresearchgate.net |

Another innovative photochemical approach is the intermolecular aminocarboxylation of alkenes. nih.gov This metal-free method utilizes a specially designed bifunctional oxime oxalate ester that, upon activation by a photosensitizer, undergoes homolytic cleavage of the N–O bond. nih.govresearchgate.net This process simultaneously generates a C-centered ester radical and an N-centered iminyl radical. These radicals can then add across an alkene, such as 3-ethyl-1-pentene, in a single step to install both the amine and carboxylate functionalities required for the β-amino acid structure. This strategy is notable for its broad substrate scope and tolerance of sensitive functional groups. nih.gov

Retrosynthetic Analyses and Route Design

Retrosynthetic analysis is a powerful tool for devising synthetic pathways by systematically breaking down a target molecule into simpler, commercially available starting materials. For a chiral molecule like this compound, the primary challenge is the stereoselective installation of the two contiguous stereocenters at C3 and C4. Several logical disconnections can be proposed based on established and reliable chemical transformations. acs.org

Disconnection I: Cα–Cβ Bond

Breaking the C2–C3 bond suggests a Mannich-type reaction as the key forward step. This approach involves the reaction of an enolate equivalent of acetic acid with a chiral imine or iminium ion. The necessary chiral imine could be prepared from 3-pentanone and a chiral amine, which would direct the stereochemistry of the addition. Subsequent hydrolysis of the imine and removal of the chiral auxiliary would yield the target β-amino acid. The design of the chiral auxiliary and the choice of enolate are critical for achieving high diastereoselectivity.

Disconnection II: N–Cβ Bond

Cleavage of the N–C3 bond points towards a conjugate addition strategy. In the forward synthesis, a chiral nitrogen nucleophile, or a simple amine in the presence of a chiral catalyst, would be added to an α,β-unsaturated carbonyl compound. The requisite precursor would be an ester of (E)-4-ethylhex-2-enoic acid. The stereocenter at C4 is already present in this precursor, and the main challenge is to control the stereochemistry at the newly formed C3 center. This is a widely used and robust method for the synthesis of β-substituted β-amino acids. acs.org

Disconnection III: Cβ–Cγ Bond

A less conventional disconnection breaks the C3–C4 bond. This retrosynthetic step leads to a β-alanine derivative and an ethyl group synthon. The forward synthesis could involve the stereoselective alkylation of the α-position of a protected β-alanine ester enolate with an ethyl halide. This approach is challenging due to potential difficulties in controlling the stereoselectivity at the C4 position and potential for polyalkylation. However, modern developments in asymmetric alkylation using chiral catalysts or auxiliaries could make this a viable route.

Table 2: Retrosynthetic Strategies for this compound

Disconnection Key Bond Broken Forward Reaction (Strategy) Key Starting Materials
I C2 – C3 (Cα–Cβ) Asymmetric Mannich Reaction Acetic acid enolate equivalent, Chiral imine derived from 3-pentanone
II N – C3 Asymmetric Conjugate Addition (E)-4-ethylhex-2-enoic acid ester, Chiral ammonia (B1221849) equivalent

| III | C3 – C4 (Cβ–Cγ) | Asymmetric α-Alkylation | Protected β-alanine ester, Ethyl halide |

Chemical Reactivity and Derivatization of S 3 Amino 4 Ethylhexanoic Acid

Functional Group Interconversions and Protection Strategies

The synthetic utility of (S)-3-Amino-4-ethylhexanoic acid is critically dependent on the selective protection of its amino and carboxylic acid functional groups. This strategy is essential to prevent unwanted side reactions and to direct the reactivity towards the desired position during multi-step syntheses.

The amino group is commonly protected using standard carbamate-based protecting groups. The choice of the protecting group is dictated by the specific reaction conditions to be employed in subsequent synthetic steps, particularly their stability and the conditions required for their removal. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). For applications requiring milder deprotection conditions, the fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by a base such as piperidine, is a suitable alternative. The benzyloxycarbonyl (Cbz) group offers another option, typically removed by catalytic hydrogenation.

Similarly, the carboxylic acid group must often be masked, usually by conversion to an ester, to prevent its interference in reactions targeting the amino group. Methyl or ethyl esters are common choices, prepared through Fischer esterification in the presence of the corresponding alcohol and a catalytic amount of acid. For instances where saponification is not a viable deprotection strategy, benzyl (B1604629) esters provide an alternative that can be cleaved via hydrogenolysis. The t-butyl ester, removable under acidic conditions, is also utilized.

These protection strategies are fundamental in the synthesis of more complex molecules derived from this compound, enabling precise chemical modifications.

Table 1: Common Protecting Groups for this compound

Functional GroupProtecting GroupAbbreviationTypical Introduction Reagent(s)Typical Cleavage Condition
Aminotert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong Acid (e.g., TFA)
Amino9-FluorenylmethoxycarbonylFmocFmoc-OSu or Fmoc-ClBase (e.g., Piperidine)
AminoBenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenation
Carboxylic AcidMethyl Ester-OMeMethanol, Acid Catalyst (e.g., H₂SO₄)Acid/Base Hydrolysis
Carboxylic AcidBenzyl Ester-OBnBenzyl alcohol, Acid CatalystCatalytic Hydrogenation
Carboxylic Acidtert-Butyl Ester-OtBuIsobutylene, Acid CatalystStrong Acid (e.g., TFA)

N-Alkylation and Acylation Reactions

The primary amino group of this compound is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These transformations are key for synthesizing a wide array of derivatives with modified biological or physicochemical properties.

N-acylation is typically achieved by reacting the amino acid with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. This reaction forms an amide bond. For instance, acylation with acetyl chloride would yield N-acetyl-(S)-3-Amino-4-ethylhexanoic acid. This reaction is often performed on the ester-protected amino acid to prevent the formation of mixed anhydrides or other side reactions involving the carboxylic acid.

N-alkylation introduces alkyl substituents onto the nitrogen atom. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. A more controlled method is reductive amination. This process involves the initial formation of a Schiff base between the amino group and an aldehyde or ketone, followed by reduction of the resulting imine in situ. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). This approach allows for the introduction of a wide variety of alkyl groups in a highly specific manner.

Carboxylic Acid Functionalization

The carboxylic acid moiety of this compound can be converted into a variety of other functional groups. The most common transformations are the formation of esters and amides.

Esterification, as mentioned in the context of protecting groups, is a fundamental reaction. Beyond protection, the formation of different esters can be used to modulate the lipophilicity and pharmacokinetic profile of the parent molecule. This is typically achieved by reacting the amino-protected amino acid with an alcohol in the presence of an acid catalyst or a coupling agent.

Amide bond formation is another critical functionalization reaction. By reacting the N-protected this compound with a primary or secondary amine using a peptide coupling agent, a diverse range of amides can be synthesized. Common coupling agents activate the carboxylic acid, facilitating nucleophilic attack by the amine. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions.

Cyclization Reactions to Form Heterocyclic Derivatives

As a gamma-amino acid, this compound is a precursor for the synthesis of five-membered heterocyclic rings, specifically gamma-lactams (2-pyrrolidinones). Intramolecular cyclization occurs through the formation of an amide bond between the amino group at the C3 position and the carboxyl group at the C1 position.

This cyclization is typically induced under conditions that activate the carboxylic acid. For example, heating the amino acid, sometimes in the presence of a coupling agent or a dehydrating agent, can promote the intramolecular condensation with the elimination of a water molecule. The resulting product is a substituted 2-pyrrolidinone, in this case, (4S)-4-(1-ethylpropyl)-2-pyrrolidinone. The stereochemistry at the C4 position of the newly formed lactam ring is retained from the C3 position of the starting amino acid. The ethyl group from the C4 position of the acid becomes a substituent at the C5 position of the lactam ring. The general structure of the resulting lactam is (S)-4-amino-5-ethyl-pyrrolidin-2-one.

These lactam derivatives are important structural motifs in medicinal chemistry and can serve as intermediates for the synthesis of more complex target molecules.

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of the chiral center at the C3 position is a crucial consideration during the chemical manipulation of this compound. Epimerization, the inversion of configuration at a stereocenter, would lead to the formation of its diastereomer, which could have significantly different biological activity.

The C-H bond at the C3 position is adjacent to the carboxylic acid group (after conversion to an ester or other activated form) and is therefore susceptible to deprotonation under basic conditions, which can lead to racemization or epimerization. The risk of epimerization is particularly high in reactions that involve the formation of an enolate or an enol-like intermediate at the C2 position. For example, certain condensation reactions or reactions carried out in strong base at elevated temperatures could compromise the stereochemical purity at C3.

Therefore, synthetic transformations, especially those involving basic reagents or high temperatures, must be carefully designed and monitored to preserve the desired (S)-configuration. The choice of protecting groups, coupling reagents, and reaction conditions plays a vital role in minimizing the risk of epimerization. For instance, using non-racemizing coupling agents in amide bond formation and maintaining neutral or mildly acidic conditions whenever possible are common strategies to ensure stereochemical stability.

Application in Complex Molecule Synthesis and Chemical Biology Research

Role as Chiral Building Block in Organic Synthesis

In the field of organic synthesis, chiral building blocks are fundamental to the creation of enantiomerically pure compounds, which is often a prerequisite for therapeutic efficacy. The stereocenter of (S)-3-Amino-4-ethylhexanoic acid can serve as a control element, directing the stereochemical outcome of subsequent chemical reactions.

This β-amino acid is an ideal starting material for the synthesis of advanced chiral intermediates. Its amino and carboxyl groups can be readily modified through standard organic transformations. For example, the amino group can be protected to allow for selective reaction at the carboxylic acid, or vice versa. The ethyl group at the C4 position can exert steric influence, guiding the approach of reagents to favor the formation of one diastereomer over another.

Illustrative Synthetic Transformations:

Below is a table of plausible synthetic transformations that could be performed on this compound to generate advanced intermediates.

Starting MaterialReagents and ConditionsProductPotential Use
This compound1. (Boc)₂O, NaOH, H₂O/THF 2. BH₃·THF 3. TBDMSCl, Imidazole, DMF(S)-3-(tert-butoxycarbonylamino)-4-ethyl-1-(tert-butyldimethylsilyloxy)hexanePrecursor for chiral ligands and fragments in natural product synthesis.
This compound1. SOCl₂, MeOH 2. Phthalic anhydride (B1165640), Et₃NMethyl (S)-3-(1,3-dioxoisoindolin-2-yl)-4-ethylhexanoateIntermediate for the synthesis of chiral amines and alkaloids.

Note: This table presents hypothetical transformations based on established synthetic methodologies for β-amino acids.

Design and Synthesis of Peptidomimetics and Foldamers

Peptidomimetics are designed to mimic natural peptides but with enhanced stability and bioavailability. Foldamers are synthetic oligomers that adopt predictable, well-defined secondary structures, similar to proteins. β-Amino acids are pivotal in the construction of these molecules.

Peptides that contain both α- and β-amino acids can exhibit unique folding patterns not observed in natural peptides. The strategic placement of a β-amino acid like this compound can induce specific turns or stabilize particular conformations within an α-peptide chain.

The stereochemistry and substitution pattern of the constituent amino acids are key determinants of the secondary structure of a peptide or foldamer. By incorporating this compound, chemists can exert control over the formation of specific structural motifs. The defined stereocenter and the presence of the ethyl group can influence the backbone dihedral angles, thereby promoting the formation of desired secondary structures.

Anticipated Influence on Secondary Structure:

This table outlines the potential structural consequences of incorporating this compound into various oligomeric backbones.

Oligomer TypePotential Secondary StructureRationale for Formation
Homooligomer of this compoundHelixThe defined stereochemistry and the C4-substituent are expected to favor a specific helical conformation.
α/β-Hybrid PeptideTurnA single residue of this compound could function as a turn-inducing element within an α-helical peptide.
β-PeptideSheetWhen combined with other β-amino acids in an alternating stereochemical sequence, it could promote the formation of stable β-sheet structures.

Note: This table is based on established principles of peptidomimetic and foldamer chemistry.

Conformational Control in Unnatural Peptide Chains

This compound, with its ethyl group at the β-carbon, is a β-branched amino acid. Research has shown that β-branched amino acids are particularly effective at stabilizing specific conformations within cyclic peptides. nih.gov The steric hindrance provided by the branched side chain can restrict the rotational freedom of the peptide backbone, thereby favoring specific folding patterns. nih.gov Peptides containing β-amino acids have been shown to form various stable helical structures, including 8-helices, 10-helices, 12-helices, and 14-helices, distinguished by the number of atoms in the hydrogen-bonded ring. wikipedia.org The inclusion of constrained β-amino acids can significantly increase the conformational stability of peptides, even allowing for the creation of small, folded miniproteins with well-defined tertiary structures. rsc.org While direct studies on peptides composed solely of this compound are not extensively documented, its structural characteristics suggest a strong potential for inducing specific, stable conformations in unnatural peptide chains, a critical aspect in the design of peptidomimetics and other bioactive molecules.

Helix TypeNumber of Atoms in Hydrogen-Bonded RingReference
8-Helix8 wikipedia.org
10-Helix10 wikipedia.org
12-Helix12 wikipedia.org
14-Helix14 wikipedia.org
10/12-Helix10 and 12 wikipedia.org

Precursor for Analogs of Natural Products

Natural products are a rich source of bioactive compounds and have inspired the development of numerous therapeutic agents. nih.gov Many of these complex molecules incorporate β-amino acid moieties, which contribute to their structural diversity and unique biological functions. rsc.orgresearchgate.net These β-amino acid-containing natural products include nonribosomal peptides, macrolactam polyketides, and nucleoside hybrids. rsc.orgsemanticscholar.org The synthesis of analogs of these natural products is a key strategy in drug discovery, allowing for the optimization of properties such as potency, selectivity, and metabolic stability. researchgate.net

β-Amino acids serve as crucial building blocks in the synthesis of these natural product analogs. researchgate.net By strategically modifying the core structure of a natural product with an unnatural amino acid like this compound, chemists can create novel compounds with potentially improved pharmacological profiles. The process of "diverted total synthesis" allows for modifications at various stages of a synthetic route to generate a library of related compounds. researchgate.net The incorporation of amino acids into natural product scaffolds, such as coumarins, chalcones, and lignans, has been shown to enhance their biological activities, including antitumor and antimicrobial effects. nih.gov Although specific examples of natural product analogs derived directly from this compound are not prominent in the literature, its status as a chiral, branched β-amino acid makes it an attractive precursor for creating analogs of the many natural products that feature similar structural motifs.

Class of Natural ProductRole of β-Amino AcidsReference
Nonribosomal PeptidesStructural diversity, unique architectures rsc.orgresearchgate.net
Macrolactam PolyketidesStarter units for polyketide synthesis researchgate.net
Nucleoside HybridsComponent of complex structures rsc.orgsemanticscholar.org

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. mq.edu.au Unnatural amino acids are increasingly being used to construct these probes due to their ability to be incorporated into peptides and proteins, often with minimal perturbation to the native structure. upenn.edu These amino acid-based probes can be equipped with reporter groups, such as fluorescent dyes or isotopic labels, to enable the study of protein function, localization, and interactions. mq.edu.au

A compelling example of the utility of a structurally similar compound is the synthesis of 2-amino-4-ethylhexanoic acid, a positional isomer of the subject compound, and its incorporation into a peptidyl 7-Amino-4-methylcoumarin (AMC) substrate. researchgate.net This fluorescent probe was designed to detect the activity of proteases like chymotrypsin, with the bulky side chain influencing the enzyme's activity through steric effects. researchgate.net This demonstrates the principle that alkyl-substituted amino acids can be valuable components of chemical probes for studying enzyme function.

Furthermore, fluorescently labeled amino acids are widely used for real-time imaging in biological systems. nih.gov For instance, fluorescent D-amino acids (FDAAs) have been developed to label bacterial cell walls, allowing for the visualization of peptidoglycan synthesis and bacterial growth. rsc.org this compound, with its primary amine and carboxylic acid handles, is well-suited for chemical modification. It could be conjugated to a variety of reporter tags, such as fluorophores, to create novel chemical probes for applications in cellular imaging, enzyme activity assays, and chemical proteomics.

Probe ApplicationRole of Unnatural Amino AcidRelated Compound/ConceptReference
Enzyme Activity AssayProvides steric bulk to influence enzyme-substrate interaction2-Amino-4-ethylhexanoic acid in a protease substrate researchgate.net
Bacterial Cell Wall LabelingServes as a scaffold for fluorescent dye attachmentFluorescent D-amino acids (FDAAs) rsc.org
Real-Time Cellular ImagingActs as a carrier for a fluorescent reporter group into cellsNBD-labeled amino acids for imaging in plants nih.gov
Chemical ProteomicsFunctions as a binding group or scaffold for affinity/activity-based probesGeneral concept of amino acid-based probes mq.edu.au

Structural Characterization and Computational Analysis

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and probing the conformational dynamics of (S)-3-Amino-4-ethylhexanoic acid in various states.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete covalent structure and stereochemistry of organic molecules like this compound. While specific experimental data for this compound is not widely published, the application of standard 1D (¹H, ¹³C) and 2D NMR experiments would provide unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the ethyl group, the methine protons at the C3 and C4 positions, the diastereotopic methylene (B1212753) protons at C2 and C5, and the methyl protons of the ethyl group. The coupling constants (J-values) between adjacent protons would provide crucial information about the dihedral angles and thus the preferred solution-phase conformation.

¹³C NMR: The carbon NMR spectrum would display eight unique signals, corresponding to each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) would establish the connectivity between coupled protons (e.g., H3 with H2 and H4). A Heteronuclear Single Quantum Coherence (HSQC) experiment would then correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH)10-12 (broad s)175-180
C2 (-CH₂)2.2-2.5 (m)38-42
C3 (-CH(NH₂)-)3.0-3.4 (m)48-52
C4 (-CH(CH₂CH₃)-)1.5-1.8 (m)45-50
C5 (-CH₂)1.2-1.5 (m)25-30
C6 (-CH₃)0.8-1.0 (t)10-15
C4-Ethyl (-CH₂)1.2-1.5 (m)25-30
C4-Ethyl (-CH₃)0.8-1.0 (t)10-15

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These methods are particularly sensitive to the presence of specific functional groups and the molecule's conformation. For this compound, these techniques would reveal key structural features.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), and the N-H bend (around 1580-1650 cm⁻¹).

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
O-H StretchCarboxylic Acid2500-3300 (broad)
N-H StretchAmine3300-3500
C-H StretchAlkyl2850-2960
C=O StretchCarboxylic Acid1700-1725
N-H BendAmine1580-1650
C-N StretchAmine1020-1250

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can verify the chemical formula C₈H₁₇NO₂. The exact mass for this compound is 159.12593 Da. nih.gov

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways, providing further structural confirmation. Based on the structures of related β-amino acids, characteristic fragmentation patterns can be predicted. massbank.eunih.gov For instance, under electrospray ionization (ESI), the molecule would likely be observed as the protonated species [M+H]⁺ or the deprotonated species [M-H]⁻. Common fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bonds in the backbone. A key fragmentation would be the cleavage adjacent to the amino group, which is a common pathway for amino acids.

X-ray Crystallography of this compound Derivatives and Assemblies

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, this technique is routinely applied to similar amino acids and their derivatives. nih.gov

Growing a suitable single crystal of this compound or one of its derivatives would allow for its structure to be determined by X-ray diffraction. The resulting crystallographic data would provide:

Absolute Stereochemistry: Unambiguous confirmation of the (S) configuration at the C3 chiral center and the relative stereochemistry at C4.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular Conformation: The exact solid-state conformation (torsion angles) of the molecule, revealing how the alkyl chain folds and the orientation of the amino and carboxyl groups.

The crystal structure reveals not only the molecule's individual geometry but also how multiple molecules pack together in the crystal lattice. For a zwitterionic or neutral amino acid like this compound, the packing is dominated by a network of intermolecular interactions.

Hydrogen Bonding: The primary interactions would be hydrogen bonds involving the amino group (as a donor) and the carboxylic acid group (as both a donor and an acceptor). These interactions dictate the formation of characteristic packing motifs, such as head-to-tail chains or dimeric structures.

Analysis of these interactions is crucial for understanding the physicochemical properties of the solid material, such as its melting point, solubility, and polymorphism.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of molecules at an atomic level. For a molecule like this compound, these methods can provide insights into its electronic structure, conformational preferences, dynamic behavior, and spectroscopic signatures.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties. For a β-amino acid like this compound, DFT calculations can be employed to determine:

Optimized Geometry: The most stable three-dimensional arrangement of atoms.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps, which are crucial for understanding reactivity.

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and entropy.

Studies on similar β-amino acids have utilized DFT to understand their conformational energies and the effect of solvents on their structures. scirp.org For instance, research on β-alanine, the simplest β-amino acid, has employed DFT to predict stable conformers and their relative energies. rsc.org These calculations often involve various functionals and basis sets to achieve a balance between accuracy and computational cost.

Table 1: Representative Data from DFT Calculations on a Generic β-Amino Acid

PropertyCalculated ValueSignificance
HOMO-LUMO Gap5 - 7 eV (typical range)Indicates the chemical reactivity and the energy required for electronic excitation. A larger gap implies higher stability.
Dipole Moment2 - 5 Debye (typical range)Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Atomic ChargesVaries per atom (e.g., N: ~-0.5, O: ~-0.6)Provides insight into the partial charges on individual atoms, highlighting potential sites for nucleophilic or electrophilic attack.

Note: The values in this table are illustrative for a generic β-amino acid and are not specific to this compound.

Conformational Energy Landscape Analysis

The flexibility of the alkyl chain and the rotatable bonds in this compound mean it can adopt numerous conformations. Conformational energy landscape analysis aims to identify the low-energy conformers and the energy barriers between them. This is crucial as the biological activity of a molecule is often tied to a specific conformation.

For similar flexible amino acids, this analysis involves systematically rotating key dihedral angles and calculating the energy of each resulting structure. This process maps out the potential energy surface and identifies the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Studies on β-peptides have shown that the conformational preferences of the constituent β-amino acids are key to their secondary structure formation. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and conformational analysis provide static pictures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules). acs.org

For this compound, an MD simulation could reveal:

Conformational Transitions: How the molecule transitions between different stable conformations.

Solvation Effects: The arrangement of solvent molecules around the solute and its impact on the solute's conformation.

Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds.

MD simulations are particularly valuable for understanding the behavior of flexible molecules in solution, providing insights that are not accessible from static calculations alone. nih.gov

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum can help in assigning the vibrational modes observed in an experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the structure and conformation of the molecule.

While no specific spectroscopic predictions for this compound are available, the methodologies have been successfully applied to a wide range of organic molecules, including other amino acids.

Mechanistic Insights into Reactions and Conformational Behavior

Elucidation of Reaction Mechanisms in Asymmetric Syntheses

The asymmetric synthesis of β-amino acids such as (S)-3-Amino-4-ethylhexanoic acid is a cornerstone of modern organic chemistry, providing access to enantiomerically pure compounds that are vital as building blocks for pharmaceuticals and other biologically active molecules. numberanalytics.com The mechanisms for these syntheses are designed to create the two adjacent stereocenters (at C3 and C4) with high precision.

A prevalent strategy involves the use of chiral auxiliaries, which are stereogenic molecules temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org For the synthesis of a molecule like this compound, a common approach could involve the diastereoselective alkylation of a chiral enolate. For instance, a chiral auxiliary such as a pseudoephedrine amide could be used. nih.gov In a representative mechanism, the chiral auxiliary is first acylated with an appropriate acid derivative. The resulting amide's α-proton is then removed by a strong, non-nucleophilic base (e.g., lithium diisopropylamide) to form a chiral lithium enolate. This enolate's geometry is rigidly controlled by chelation to the lithium ion and the steric influence of the auxiliary's substituents. The subsequent introduction of an electrophile, in this case, a diethyl ether or a related ethylating agent, occurs from the less sterically hindered face of the enolate, leading to the formation of one diastereomer in high excess. The final step involves the hydrolytic cleavage of the auxiliary, which can often be recovered and reused, to yield the desired this compound. wikipedia.org

Another powerful method employs nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone. mdpi.com The glycine moiety in the complex can be deprotonated to form a nucleophilic glycine equivalent. This complex can then be reacted with an appropriate Michael acceptor, such as an ethyl-substituted α,β-unsaturated ester. The stereochemical outcome of the addition is controlled by the chiral ligand, which shields one face of the complex. After the addition reaction, the complex is disassembled, typically through acid hydrolysis, to release the target β-amino acid and recover the chiral ligand. mdpi.com

Stereocontrol Determinants in Chiral Transformations

Stereocontrol is the critical factor in any asymmetric synthesis, and in the case of this compound, it dictates the relative and absolute configuration of the C3 amino and C4 ethyl groups. The determinants of this control are multifaceted and depend heavily on the chosen synthetic strategy.

When using chiral auxiliaries, the structure of the auxiliary itself is the primary determinant of stereoselectivity. wikipedia.org Auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam provide a rigid chiral environment that forces incoming reagents to approach from a specific trajectory. wikipedia.org For example, in an alkylation reaction of an N-acylated oxazolidinone, the bulky substituent on the auxiliary (e.g., an isopropyl or phenyl group) effectively blocks one face of the corresponding Z-enolate, directing alkylation to the opposite face with high diastereoselectivity. rsc.org The choice of metal counterion (e.g., Li+, Na+, TiCl4) and solvent can also influence the rigidity and geometry of the transition state, further refining stereocontrol.

Table 1: Common Chiral Auxiliaries and Their Role in Stereocontrol

Chiral Auxiliary Typical Application Mechanism of Stereocontrol
Evans' Oxazolidinones Aldol (B89426) reactions, Alkylations Forms a chelated Z-enolate; the auxiliary's substituent sterically blocks one face, directing electrophilic attack. rsc.org
Pseudoephedrine Amides Alkylations The α-proton is deprotonated to give an enolate; the configuration of the addition product is directed by the methyl group of the pseudoephedrine. wikipedia.org
Oppolzer's Camphorsultam Michael additions, Alkylations The rigid camphor (B46023) skeleton provides significant steric hindrance, leading to high asymmetric induction. wikipedia.org

In catalytic asymmetric methods, the chiral ligand bound to a metal center dictates the stereochemical outcome. researchgate.net The ligand creates a chiral pocket around the active site of the catalyst, and the substrate must bind in a specific orientation to react. This precise orientation ensures that the subsequent transformation, whether it's a hydrogenation, epoxidation, or conjugate addition, occurs stereoselectively. youtube.com

Intramolecular Interactions Governing Conformational Preferences

The three-dimensional shape, or conformation, of this compound in solution is not static but exists as an equilibrium of different conformers. The preference for certain conformations is governed by a variety of intramolecular interactions, most notably hydrogen bonding. rsc.orgnih.gov

A critical intramolecular interaction in amino acids is the hydrogen bond that can form between the carboxylic acid group (-COOH) and the amino group (-NH2). nih.gov In this compound, a pseudo-six-membered ring can be formed by a hydrogen bond between the carboxylic proton (donor) and the lone pair of electrons on the nitrogen atom (acceptor). The stability of this interaction is highly dependent on the solvent environment. In nonpolar, weakly hydrogen-bond-accepting solvents, this intramolecular hydrogen bond is often favored, as it satisfies the hydrogen-bonding potential of the functional groups internally. nih.gov This can lead to a more compact, folded conformation.

Conversely, in polar, protic solvents like water, the solute's functional groups form stronger intermolecular hydrogen bonds with the solvent molecules. This competition weakens or disrupts the intramolecular hydrogen bond, leading to a more extended, solvated conformation. nih.gov

Table 2: Potential Conformations of this compound

Conformation Key Stabilizing/Destabilizing Interaction Favored Environment
Folded (H-bonded) Intramolecular H-bond between -COOH and -NH2. Nonpolar solvents
Extended Intermolecular H-bonding with solvent molecules. Polar, protic solvents (e.g., water)
syn-carboxyl O-H bond oriented towards the C=O bond of the carboxyl group. Generally the more stable carboxyl conformer.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The derivatization of this compound, such as N-acylation, esterification, or amide bond formation, is governed by kinetic and thermodynamic principles. Understanding these aspects is crucial for controlling reaction outcomes and achieving high yields of desired products.

Kinetic control refers to reactions where the product distribution is determined by the relative rates of competing reaction pathways. The product that is formed fastest (i.e., via the lowest activation energy barrier) will predominate. Such reactions are typically run at low temperatures for short periods to prevent the system from reaching thermodynamic equilibrium. For example, in the protection of the amino group with tert-butoxycarbonyl (Boc) anhydride (B1165640), the reaction is generally performed under conditions that favor the rapid, irreversible formation of the N-Boc derivative over potential side reactions. nih.gov

Thermodynamic control , on the other hand, applies when a reaction is reversible and allowed to reach equilibrium. In this case, the product distribution is determined by the relative thermodynamic stability of the products. The most stable product will be the major one, regardless of how fast it was formed. An example could be the epimerization at a stereocenter adjacent to a carbonyl group under basic conditions. If one diastereomer is more stable than the other, allowing the reaction to equilibrate will enrich the more stable product.

Table 3: Kinetic vs. Thermodynamic Considerations in Derivatization

Reaction Type Kinetic Considerations Thermodynamic Considerations
N-Protection (e.g., Boc) Fast reaction rate desired to avoid side reactions. Often run at low temperatures. nih.gov The N-protected product is typically much more stable than the reactants, leading to a favorable ΔG.
Esterification (Fischer) Reaction is acid-catalyzed; rate depends on acid strength and temperature. Reversible equilibrium; product formation is driven by removal of water.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-Amino-4-ethylhexanoic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer: Synthesis typically involves chiral auxiliaries or asymmetric catalysis. For example, oxidation of precursor alcohols (e.g., using KMnO₄) followed by reductive amination (e.g., NaBH₄/LiAlH₄) can yield the target compound. Enantiomeric purity is validated via chiral HPLC or polarimetry. Reaction conditions like temperature and solvent polarity critically impact stereoselectivity—lower temperatures often favor kinetic control of stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly for distinguishing ethyl and amino group environments. Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretch at ~3350 cm⁻¹, COOH at ~1700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, especially for intermediates .

Q. How does this compound interact with biological systems in preliminary assays?

  • Methodological Answer: In vitro assays using enzyme kinetics (e.g., Michaelis-Menten plots) or fluorescence-based binding studies can assess interactions. For metabolic pathway analysis, isotopically labeled (¹³C/¹⁵N) variants are tracked via LC-MS to identify incorporation into peptides or metabolites .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or impurity profiles. Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamics) is critical. Meta-analysis of published data with standardized normalization (e.g., % inhibition at fixed concentration) can identify trends .

Q. How can enantiomeric excess (ee) be improved during large-scale synthesis without compromising yield?

  • Methodological Answer: Dynamic kinetic resolution (DKR) using bifunctional catalysts (e.g., Ru-based complexes) enables simultaneous racemization and selective crystallization. Alternatively, enzymatic resolution with acylases or lipases (e.g., Candida antarctica) achieves >98% ee. Process optimization via Design of Experiments (DoE) models balances yield and purity .

Q. What role does this compound play in non-canonical metabolic pathways, and how is this probed experimentally?

  • Methodological Answer: Stable isotope tracing (e.g., ¹³C-labeled compound) in cell cultures or animal models, coupled with metabolomics (GC-MS/LC-MS), identifies incorporation into atypical metabolites like β-hydroxyacyl-CoA derivatives. Knockout models (e.g., CRISPR-Cas9) of suspected enzymes (e.g., dehydrogenases) validate pathway involvement .

Q. How do structural modifications (e.g., ethyl group substitution) impact the compound’s bioavailability and target selectivity?

  • Methodological Answer: Comparative ADMET studies (e.g., Caco-2 permeability, microsomal stability) evaluate bioavailability. Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding mode changes. For example, ethyl-to-propyl substitution may enhance hydrophobic interactions but reduce solubility .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer: Non-linear regression (e.g., log[inhibitor] vs. response in Prism) calculates EC₅₀/IC₅₀ values. Bootstrap resampling assesses confidence intervals. For multi-target effects, hierarchical clustering or PCA distinguishes primary vs. off-target activities .

Q. How are computational methods integrated with experimental data to refine the compound’s mechanistic model?

  • Methodological Answer: QSAR models (e.g., CoMFA/CoMSIA) correlate structural features with activity. DFT calculations (Gaussian) predict reactive sites for electrophilic/nucleophilic attacks. Experimental validation via kinetic isotope effects (KIEs) or mutagenesis confirms computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.